molecular formula C16H30O B2893706 4-Decylcyclohexanone CAS No. 98789-95-8

4-Decylcyclohexanone

Cat. No. B2893706
CAS RN: 98789-95-8
M. Wt: 238.415
InChI Key: QJIQWIMFIXEXSZ-UHFFFAOYSA-N
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Description

4-Decylcyclohexanone is a chemical compound with the molecular formula C16H30O and a molecular weight of 238.41 . It is used for research and development purposes .

Scientific Research Applications

Organic Synthesis and Catalysis

Cyclohexanone derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecular architectures. For instance, the selective hydrogenation of phenol derivatives to cyclohexanones using Pd nanoparticles supported on carbon nitride showcases the potential of these compounds in industrial applications, such as the production of polyamides (Wang et al., 2011). Furthermore, cyclohexanone derivatives are pivotal in the synthesis of cis-4-Propylcyclohexanol, a critical intermediate for liquid crystal displays, highlighting the integration of cyclohexanone derivatives in advanced manufacturing processes (Wu et al., 2022).

Materials Science

In the realm of materials science, cyclohexanone derivatives have been explored for their gelation properties and photopolymerization potential. Novel macrocyclic diacetylene compounds derived from L-glutamic acid and trans-1,4-cyclohexanediol exhibit gelation abilities and photopolymerizability, suggesting their utility in creating structured materials with potential applications in electronics and photonics (Nagasawa et al., 2011).

Catalysis

Cyclohexanone derivatives also play a crucial role in catalysis. The development of cobalt-based catalysts for the hydrodeoxygenation of lignin-derived phenols to cyclohexanols exemplifies the contribution of cyclohexanone derivatives to sustainable chemistry, offering pathways for the valorization of lignin and the production of renewable chemicals (Liu et al., 2017).

Environmental and Corrosion Studies

Investigations into the corrosion inhibition properties of cyclohexanone derivatives, such as 2-cyclohexenylcyclohexanone for carbon steel in acidic solutions, underscore the environmental applications of these compounds, offering insights into protective strategies against material degradation (Ostapenko et al., 2014).

properties

IUPAC Name

4-decylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h15H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIQWIMFIXEXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Decylcyclohexanone

Synthesis routes and methods

Procedure details

A mixture of potassium carbonate (1 equivalent) and morpholine (3.3 equivalents) were cooled to -5° under an inert atmosphere and dodecanal (1 equivalent) was added dropwise over 30 minutes. The reaction mixture was allowed to warm to room temperature and stirring was continued for 3-6 hours. Addition to ether followed by filtration and concentration gave crude morpholine enamine. The residue was distilled to give the desired product; b.p. 103-108° /0.07 mm; yield 74%.
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